

Application Note: High-Sensitivity Quantification of CART (55-102) in Plasma

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: CART (55-102) (human)

Cat. No.: B561574

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Abstract & Biological Context

Cocaine- and Amphetamine-Regulated Transcript (CART) is a neuropeptide critical to energy homeostasis, reward processing, and stress response. The biologically active fragment, CART (55-102), acts as a potent anorexigenic agent in the hypothalamus. While abundant in the CNS, circulating levels in plasma are extremely low (femtomolar range) and subject to rapid degradation by serine proteases.

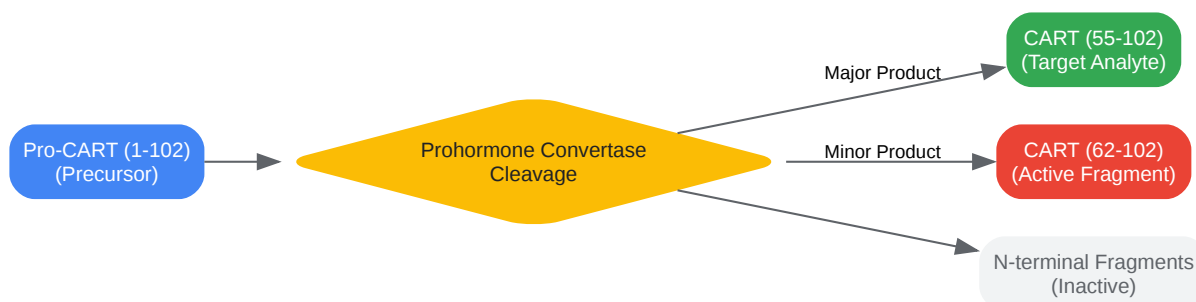
The Challenge: Direct measurement of CART (55-102) in plasma via standard ELISA often fails due to:

- Matrix Interference: High-abundance plasma proteins (albumin, globulins) mask the peptide.
- Low Sensitivity: Standard colorimetric ELISAs lack the dynamic range for pM concentrations.
- Proteolytic Degradation: The peptide half-life is short without immediate stabilization.

The Solution: This protocol details a Radioimmunoassay (RIA) workflow coupled with a mandatory Solid Phase Extraction (SPE) step. This combination eliminates matrix effects and concentrates the sample to ensure detection within the linear range of the assay.

Biological Processing Pathway

The following diagram illustrates the cleavage of Pro-CART into its active fragments, highlighting the target specificity of this protocol.



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Figure 1: Proteolytic processing of Pro-CART. This protocol specifically targets the CART (55-102) fragment.

Pre-Analytical Phase: Sample Collection & Extraction

Scientific Integrity Note: Do not attempt direct assay of plasma. Plasma proteins will cause high non-specific binding, leading to false positives. The hydrophobic nature of CART (55-102) allows for efficient purification using C18 silica columns.

Reagents & Equipment

- Anticoagulant: EDTA (1 mg/mL final).
- Protease Inhibitor: Aprotinin (500 KIU/mL final). Critical: Must be added immediately to prevent cleavage by plasma kallikreins.
- Extraction Columns: Sep-Pak C18 cartridges (200 mg bed).
- Buffers:

- Buffer A: 1% Trifluoroacetic acid (TFA) in Water.
- Buffer B: 60% Acetonitrile (ACN) in 1% TFA.

Plasma Collection Protocol

- Collect whole blood into chilled vacutainers containing EDTA and Aprotinin.
- Rock gently to mix; keep on ice.
- Centrifuge at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection.
- Transfer plasma to a polypropylene tube.
- Acidification: Add an equal volume of Buffer A (1% TFA) to the plasma. Vortex.
 - Why? Acidification dissociates the peptide from carrier proteins and precipitates large globulins.
- Centrifuge at 10,000 x g for 20 minutes at 4°C. Collect the supernatant.

Solid Phase Extraction (SPE) Workflow

This step concentrates the peptide and removes salts/proteins.

Step	Action	Volume/Condition	Mechanism
1. [1][2][3] Condition	Wet Column	1 mL Buffer B (60% ACN)	Activates hydrophobic C18 ligands.
2. Equilibrate	Rinse	3 mL Buffer A (1% TFA)	Removes organic solvent; prepares for aqueous sample.
3. Load	Apply Sample	Acidified Plasma Supernatant	CART peptides bind to C18 via hydrophobic interaction.
4. Wash	Remove Impurities	3 mL Buffer A (1% TFA)	Washes away salts and hydrophilic proteins.
5. Elute	Recover Peptide	3 mL Buffer B (60% ACN)	Collect this fraction. Organic solvent disrupts binding.
6. Dry	Lyophilize	Vacuum Concentrator	Removes solvent. Store powder at -80°C.

Immunoassay Protocol (RIA)

Methodology: This is a competitive RIA. A fixed amount of ¹²⁵I-labeled CART (55-102) competes with the unlabeled peptide (from your sample) for a limited number of antibody binding sites.

- High Sample CART

Low Radioactivity in pellet.

- Low Sample CART

High Radioactivity in pellet.

Reagents

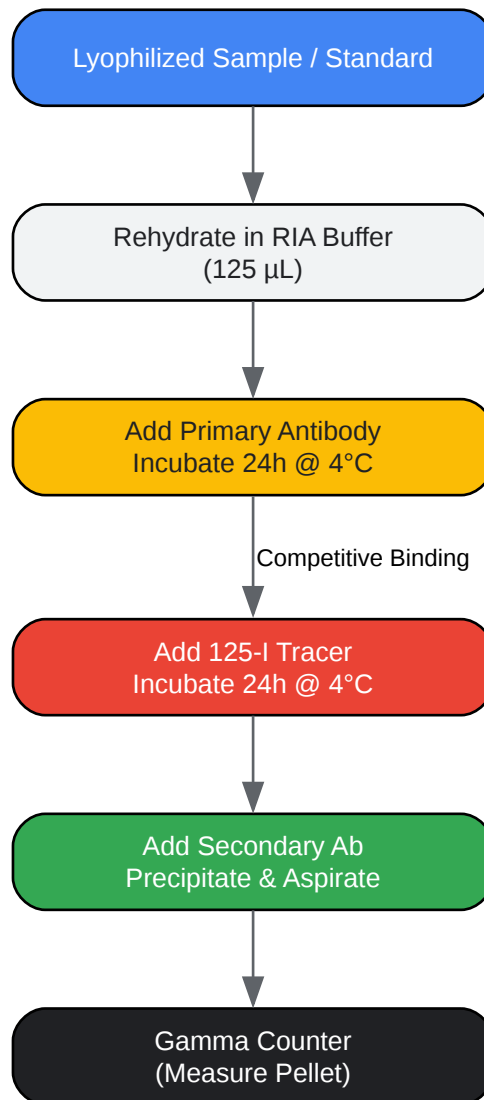
- RIA Buffer: 50 mM Phosphate buffer, 0.1% Triton X-100, 0.5% BSA, 0.01% NaN₃.
- Primary Antibody: Rabbit anti-CART (55-102).[4]
- Tracer:125I-CART (55-102).[5]
- Secondary Antibody: Goat anti-rabbit IgG (GAR) coupled to magnetic beads or solid phase.

Assay Procedure

- Reconstitution: Rehydrate lyophilized plasma samples in 125 μ L RIA Buffer. Vortex vigorously.
- Standard Curve: Prepare serial dilutions of synthetic CART (55-102) ranging from 10 pg/mL to 1280 pg/mL.
- Incubation 1 (Primary Ab):
 - Add 100 μ L of Standard or Sample to tubes.
 - Add 100 μ L of Primary Antibody.
 - Incubate 20-24 hours at 4°C.
 - Note: Long incubation ensures equilibrium is reached for maximum sensitivity.
- Incubation 2 (Tracer):
 - Add 100 μ L of 125I-CART Tracer (~10,000 cpm).
 - Incubate 20-24 hours at 4°C.
- Separation:
 - Add 100 μ L of Secondary Antibody (GAR) / Precipitation Reagent.
 - Incubate 90 minutes at room temperature.

- Centrifuge (3,000 x g, 20 min) or apply magnetic rack.
- Aspirate supernatant (unbound tracer).
- Counting: Measure radioactivity of the pellet in a Gamma Counter.

Assay Workflow Diagram



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Figure 2: Step-by-step competitive RIA workflow for CART (55-102).

Data Analysis & Validation

Calculation

- Calculate %B/B0 for each standard and sample:
 - = CPM of Sample/Standard (Bound)
 - = CPM of Zero Standard (Maximum Binding)
- Plot %B/B0 vs. Concentration (log scale) using a 4-Parameter Logistic (4PL) curve fit.

Typical Performance Characteristics

Parameter	Specification	Note
IC50	~150-200 pg/mL	Midpoint of the curve; highest precision area.
Detection Limit	10-20 pg/mL	With extraction concentration factor (4x), effective limit is ~2.5 pg/mL.
Intra-Assay CV	< 10%	Consistency within one run.
Inter-Assay CV	< 15%	Consistency between runs.[6]
Cross-Reactivity	CART (62-102): 100% CART (1-39): <0.1%	Caution: The assay detects both active C-terminal fragments.

Troubleshooting Guide

- High Background (Low B0): Tracer degradation or insufficient washing during separation. Check tracer age (< 60 days).
- Poor Linearity: Incomplete extraction. Ensure the C18 column was properly conditioned and the sample was acidified before loading.
- No Signal in Samples: Concentration too low. Increase plasma starting volume from 1 mL to 2-3 mL and elute in the same volume to increase the concentration factor.

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